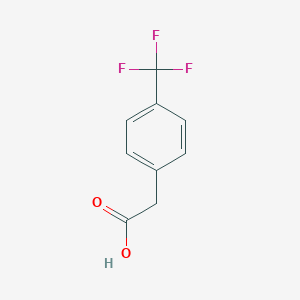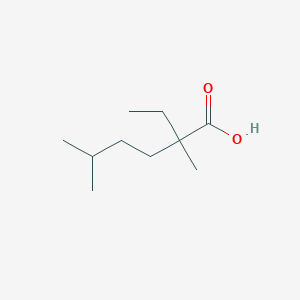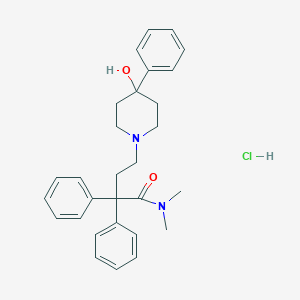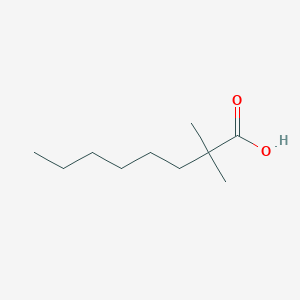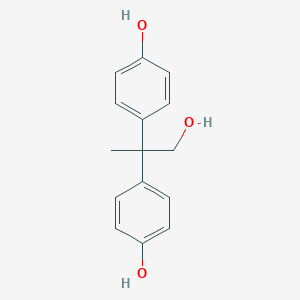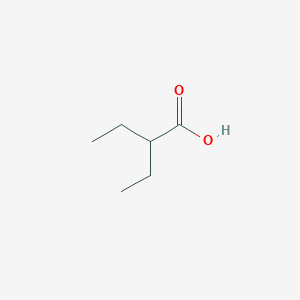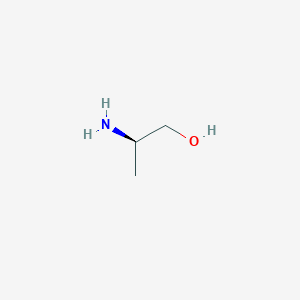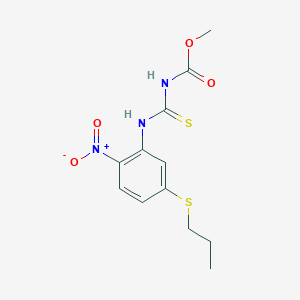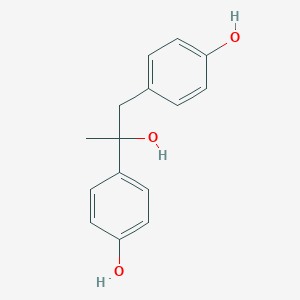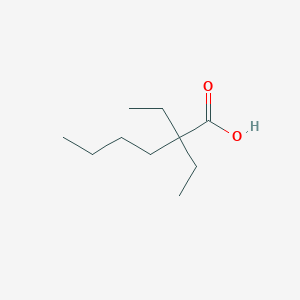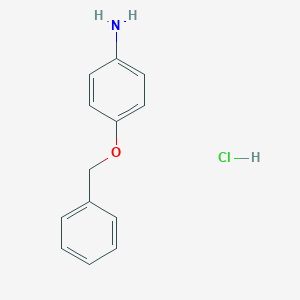
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H9F3O2 . It is used in research and has a molecular weight of 182.14 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate consists of a cyclopropane ring with a trifluoromethyl group and an ethyl ester attached. The InChI code for this compound is 1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is a liquid at room temperature . It has a molecular weight of 182.14 g/mol . The compound has a topological polar surface area of 26.3 Ų and a XLogP3-AA value of 1.9 .
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-substituted Heterocycles
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is used in the synthesis of new trifluoromethyl-substituted heterocycles. Multicomponent reactions of this compound with isonitriles and either 2-aminopyridine or amino acids can provide imidazo [1,2- a ]pyridines or γ-lactams, respectively . This demonstrates that siloxycyclopropanes can serve as hidden functionalized aldehydes .
Preparation of Unusual Peptide Analogs
This compound can be used to prepare unusual peptide analogs bearing CF3 groups. For example, deprotection of the amino group in compound 4a with acid followed by coupling of compound 5 with the protected hydroxyproline derivative 6 provided amide 7 as the expected 1:1 mixture of diastereomers . This transformation shows the potential of this approach to prepare unusual peptide analogs bearing CF3 groups .
Influence on Chemical, Biological, and Physical Properties of Peptides
The presence of fluoroalkyl substituents, such as those introduced by Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate, can strongly influence the chemical, biological, and physical properties of peptides .
Synthesis of Trifluoromethoxy Substituted Heterocycles
Although trifluoromethoxy substituted heterocycles are relatively rare, Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate can be used in their synthesis .
Use in Multicomponent Reactions
Multicomponent reactions of isonitriles and siloxycyclopropanes are also possible with Ethyl 1-(trifluoromethyl)-2-[(trimethylsilyl) oxy]cyclopropane-1-carboxylate .
Synthesis of Imidazo-[1,2-a]pyridines or γ-Lactams
New imidazo-[1,2-a]pyridines or γ-lactams bearing CF3 groups were accessible in moderate to good yields using Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate .
Safety and Hazards
The safety information for Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRIQDQYMPZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566709 |
Source


|
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | |
CAS RN |
139229-57-5 |
Source


|
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



